REACTION_CXSMILES
|
Cl.[CH:2]1([CH2:5][O:6][CH:7]2[CH2:11][CH2:10][NH:9][CH2:8]2)[CH2:4][CH2:3]1.FC(F)(F)C(O)=O>>[CH2:5]([O:6][CH:7]1[CH2:11][CH2:10][NH:9][CH2:8]1)[CH:2]([CH3:4])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)COC1CNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the synthesis of comp
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Name
|
|
Type
|
|
Smiles
|
C(C(C)C)OC1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |